(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane
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Overview
Description
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane is an organometallic compound with the molecular formula C39H40 and a molecular weight of 508.7 g/mol. This compound has garnered interest in the scientific community due to its unique physical and chemical properties, making it a subject of various research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane involves the complexation of cyclopentadiene with metal halides or hydrides. The process typically includes the deprotonation of cyclopentadiene followed by complexation with a metal halide, resulting in the elimination of hydrogen halide . Another method involves the reductive complexation of pentafulvene with metal hydrides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organometallic chemistry, involving the use of transition metals and ligands under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium or platinum complexes . The reactions are usually carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metallocenes, which are important catalysts in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane involves its interaction with metal centers in catalytic processes. The cyclopentadienyl ligand stabilizes the metal center, allowing for efficient catalytic activity in reactions such as C-H bond functionalization and cycloaddition . The molecular targets and pathways involved include the activation of C-H bonds and the formation of metal-ligand complexes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor to many metallocenes, known for its high reactivity and versatility.
Pentafulvene: Another precursor used in the synthesis of metallocenes, known for its stability and ease of modification.
Ferrocene: A well-known metallocene with a similar structure, used extensively in catalysis and materials science.
Uniqueness
(Cyclopentadienyl)(2,7-di-tert-butylfluoren-9-yl)diphenylmethane is unique due to its highly substituted structure, which provides enhanced stability and reactivity compared to simpler cyclopentadienyl compounds . Its bulky substituents also offer steric protection, making it a valuable ligand in the synthesis of highly active and selective catalysts .
Properties
IUPAC Name |
2,7-ditert-butyl-9-[cyclopenta-1,3-dien-1-yl(diphenyl)methyl]-9H-fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40/c1-37(2,3)30-21-23-32-33-24-22-31(38(4,5)6)26-35(33)36(34(32)25-30)39(29-19-13-14-20-29,27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-19,21-26,36H,20H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDSFXXGPWJOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2C(C4=CC=CC4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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